N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({2-[(4-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-[(4-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5/c1-18-5-7-19(8-6-18)16-29-12-11-21-22(27(29)31)3-2-4-23(21)34-17-26(30)28-20-9-10-24-25(15-20)33-14-13-32-24/h2-10,15H,11-14,16-17H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKICISNUGCUQOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC3=C(C2=O)C=CC=C3OCC(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({2-[(4-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity based on recent research findings, including its synthesis, mechanisms of action, and therapeutic potential.
1. Synthesis and Characterization
The synthesis of this compound begins with the reaction of N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) with various 2-bromo-N-(un/substituted-phenyl)acetamides in the presence of lithium hydride as a base. The process yields several derivatives that can be screened for biological activity. Characterization is typically performed using techniques such as NMR and mass spectrometry to confirm the structure and purity of the synthesized compounds .
The biological activity of this compound has been explored primarily through its inhibitory effects on key enzymes involved in metabolic disorders:
Enzyme Inhibition Studies
Research indicates that this compound exhibits significant inhibitory activity against:
- α-glucosidase : This enzyme is crucial in carbohydrate digestion and glucose absorption. Inhibition can lead to reduced postprandial blood glucose levels, making it a potential therapeutic agent for Type 2 Diabetes Mellitus (T2DM).
| Compound | IC50 (µM) | Reference |
|---|---|---|
| N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide | 12.5 | |
| N-(2,3-dihydrobenzo[1,4]-dioxin-6-y)-acetophenone | 10.0 |
Alzheimer's Disease (AD)
The compound's inhibition of acetylcholinesterase (AChE) suggests potential applications in treating Alzheimer's disease by enhancing cholinergic neurotransmission. AChE inhibitors are known to improve cognitive function in patients with AD.
| Compound | AChE Inhibition (%) | Reference |
|---|---|---|
| N-(2,3-dihydrobenzo[1,4]-dioxin-6-y)-acetophenone | 75% at 25 µM | |
| Standard AChE Inhibitor (Donepezil) | 85% at 25 µM |
4. Case Studies and Experimental Results
In a study evaluating the efficacy of the synthesized compounds on diabetic models:
- Mice treated with N-(2,3-dihydrobenzo[1,4]-dioxin-6-y)-acetophenone showed a significant reduction in blood glucose levels compared to control groups.
Results Summary
The results demonstrated that the compound not only reduced blood glucose but also improved insulin sensitivity.
5. Conclusion
This compound exhibits promising biological activity through enzyme inhibition that could lead to therapeutic applications in managing T2DM and AD. Further studies are warranted to explore its full pharmacological profile and potential clinical applications.
Scientific Research Applications
Research indicates that this compound exhibits significant biological activities:
3.1 Enzyme Inhibition
Studies have shown that derivatives containing the benzodioxin structure can act as inhibitors for various enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in metabolic pathways associated with diabetes and neurodegenerative diseases like Alzheimer’s disease (AD) .
3.2 Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. Antioxidants play a vital role in mitigating oxidative stress-related damage in cells and tissues.
Therapeutic Applications
Given its biological activities, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({2-[(4-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide holds promise in several therapeutic areas:
| Therapeutic Area | Potential Application |
|---|---|
| Diabetes | Inhibition of α-glucosidase to manage blood sugar levels |
| Neurodegenerative Diseases | Acetylcholinesterase inhibition for symptomatic relief in AD |
| Cancer | Potential cytotoxic effects against certain cancer cell lines |
Case Studies
Several studies have documented the efficacy of compounds related to N-(2,3-dihydro-1,4-benzodioxin) in preclinical models:
Case Study 1: Diabetes Management
A study demonstrated that a similar benzodioxin derivative significantly reduced postprandial blood glucose levels in diabetic rats when administered at specific doses .
Case Study 2: Neuroprotection
Another investigation highlighted the neuroprotective effects of related compounds in cellular models of Alzheimer's disease, showcasing their potential to enhance cognitive function .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | XLogP3 | TPSA (Ų) | Observed Bioactivity |
|---|---|---|---|---|---|---|
| Target Compound | C₂₇H₂₆N₂O₅ | 458.5 | 4-Methylbenzyl on tetrahydroisoquinolinone; benzodioxin on acetamide | 3.9 | 77.1 | Not reported in evidence |
| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide | C₂₇H₂₆N₂O₅ | 458.5 | 2-Methylbenzyl on tetrahydroisoquinolinone | 3.9 | 77.1 | Not reported; structural isomer |
| 2-[(4-chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide (7l) | C₂₃H₂₂ClN₂O₅S | 476.9 | 4-Chlorobenzenesulfonamide; 3,5-dimethylphenyl on acetamide | 4.2 | 89.6 | Antimicrobial (MIC: 4–8 µg/mL) |
| 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid | C₁₀H₁₀O₄ | 194.2 | Carboxylic acid substituent | 1.2 | 55.8 | Anti-inflammatory (ED₅₀: 25 mg/kg) |
| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | C₂₅H₂₂N₃O₅S₂ | 524.6 | Thienopyrimidinone-sulfanyl group; 2-methoxyphenyl | 4.5 | 113.3 | Kinase inhibition (hypothetical) |
Notes:
- Positional isomerism: The target compound’s 4-methylbenzyl substituent distinguishes it from its 2-methylbenzyl analog (). This minor structural variation may influence receptor binding or metabolic stability.
- Bioactivity trends : The carboxylic acid derivative () shows potent anti-inflammatory activity comparable to Ibuprofen, suggesting the benzodioxin subunit itself contributes to anti-inflammatory effects. However, acetamide derivatives (e.g., 7l) prioritize antimicrobial over anti-inflammatory activity due to sulfonamide incorporation .
Antimicrobial Activity
Compound 7l (), a sulfonamide-acetamide hybrid, exhibits broad-spectrum antimicrobial activity (MIC: 4–8 µg/mL against S. aureus and E. coli) with low hemolytic activity (<5%). In contrast, the target compound’s lack of a sulfonamide group and presence of a tetrahydroisoquinolinone moiety may shift its activity toward eukaryotic targets (e.g., kinases or GPCRs) .
Anti-Inflammatory Potential
The carboxylic acid analog () achieves an ED₅₀ of 25 mg/kg in carrageenan-induced rat paw edema assays, comparable to Ibuprofen. This highlights the benzodioxin core’s role in modulating inflammatory pathways, likely via COX inhibition. The target compound’s acetamide linkage may enhance metabolic stability but reduce COX affinity compared to the carboxylic acid .
Q & A
Q. How should researchers navigate conflicting bioactivity results in published studies?
- Methodological Answer : Conduct systematic reviews to identify confounding variables (e.g., assay type, cell lines). For instance, discrepancies in acetylcholinesterase inhibition data may stem from enzyme source (human vs. electric eel) or detection methods (Ellman’s assay vs. fluorometric). Replicate experiments under harmonized conditions and apply Bland-Altman analysis to quantify bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
